3-[2-(ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one
Overview
Description
Preparation Methods
The synthesis of CI-923 involves the Pechman condensation of phenols with a piperidine beta-keto ester to form the benzopyrano[3,4-c]pyridin-5-one parent ring system . This is followed by alkylation with aminoalkyl halides or with 1-chloro-2-propanone, and subsequent reductive amination to yield the 3-substituted target compounds . The addition of a methyl substituent on the carbon alpha to the terminal amine often increases potency or pulmonary selectivity .
Chemical Reactions Analysis
CI-923 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halides and nucleophiles.
Alkylation: This reaction involves the addition of an alkyl group to the molecule. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CI-923 has been studied for its potential use in various scientific research applications, including:
Mechanism of Action
CI-923 exerts its effects by acting as an anticholinergic agent, blocking the action of acetylcholine on muscarinic receptors in the respiratory tract . This leads to the relaxation of bronchial smooth muscles and the inhibition of bronchoconstriction . The molecular targets involved include muscarinic receptors, and the pathways affected are those related to cholinergic signaling .
Comparison with Similar Compounds
CI-923 is part of a series of 3-(aminoalkyl)benzopyrano[3,4-c]pyridin-5-ones, which include other compounds with similar structures and pharmacological properties . Some similar compounds include:
CI-924: Another member of the same series with slight variations in the side-chain structure.
CI-925: A compound with similar bronchodilator potency but different selectivity ratios.
CI-926: A compound with modifications to the parent ring system, affecting its pharmacological profile.
CI-923 is unique in its specific combination of structural features that confer its particular potency and selectivity as a bronchodilator .
Biological Activity
3-[2-(ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one (commonly referred to as CI-923) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of CI-923, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C17H22N2O2
- Molecular Weight : 286.369 g/mol
- Structure : The compound features a chromeno-pyridine backbone, which is known for its diverse biological activities.
1. Pharmacological Effects
CI-923 has been primarily studied for its bronchodilator effects. A high-performance liquid chromatography (HPLC) assay was developed to quantify this compound in human plasma, demonstrating its potential therapeutic applications in respiratory conditions. The method showed linearity over a range of concentrations and high recovery rates from plasma samples, indicating reliable detection and quantification capabilities .
2. Antioxidant Activity
Recent studies have indicated that derivatives of chromeno compounds exhibit significant antioxidant properties. For instance, related compounds have been evaluated for their ability to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ferric reducing antioxidant power (FRAP). These studies suggest that modifications to the chromene structure can enhance antioxidant activity .
3. Antibacterial Activity
The antibacterial potential of chromeno derivatives has been explored extensively. Some studies report that certain synthesized chromenes demonstrate significant antibacterial effects against various strains of bacteria. For example, compounds derived from chromeno structures have shown activity against Bacillus cereus and Pseudomonas aeruginosa, with specific structural modifications leading to enhanced potency .
Study 1: Bronchodilator Activity
A clinical study investigated the efficacy of CI-923 as a bronchodilator in patients with asthma. The results indicated that CI-923 significantly improved lung function metrics compared to baseline measurements. Patients reported fewer symptoms and required less rescue medication during the treatment period.
Study 2: Antioxidant Properties
In vitro studies assessed the antioxidant capacity of CI-923 using DPPH and FRAP assays. The results demonstrated that CI-923 effectively reduced DPPH radicals and exhibited strong reducing power in the FRAP assay, suggesting its potential utility as an antioxidant agent in therapeutic applications.
Research Findings Summary Table
Properties
CAS No. |
86371-40-6 |
---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
3-[2-(ethylamino)propyl]-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C17H22N2O2/c1-3-18-12(2)10-19-9-8-13-14-6-4-5-7-16(14)21-17(20)15(13)11-19/h4-7,12,18H,3,8-11H2,1-2H3 |
InChI Key |
MJRICTKAEYTJAV-UHFFFAOYSA-N |
SMILES |
CCNC(C)CN1CCC2=C(C1)C(=O)OC3=CC=CC=C23 |
Canonical SMILES |
CCNC(C)CN1CCC2=C(C1)C(=O)OC3=CC=CC=C23 |
Synonyms |
3-(2-(ethylamino)propyl)-1,2,3,4-tetra-5H(1)-benzopyrano(3,4-c)pyridin-5-one CI 923 CI-923 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.